N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Anticancer Cytotoxicity MTT assay

This multi-heterocyclic small molecule (C29H19N3OS; MW 457.5 g/mol) features a 2-phenylquinoline-4-carboxamide core linked to a 4-(naphthalen-2-yl)thiazol-2-amine moiety. The specific naphthalen-2-yl regioisomer provides an extended π-system critical for bioactivity, consistently outperforming naphthalen-1-yl analogs in antimicrobial assays. It demonstrates single-digit micromolar antiproliferative activity (HeLa IC50 4.8 µM; A549 IC50 3.9 µM) and an MIC of 8 µg/mL against Gram-positive bacteria. This validated chemotype serves as a structural probe for colchicine-site tubulin inhibition and apoptosis pathway studies. Offered at research-grade purity for immediate use in target identification and phenotypic screening.

Molecular Formula C29H19N3OS
Molecular Weight 457.55
CAS No. 392251-21-7
Cat. No. B2425938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide
CAS392251-21-7
Molecular FormulaC29H19N3OS
Molecular Weight457.55
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5
InChIInChI=1S/C29H19N3OS/c33-28(24-17-26(20-9-2-1-3-10-20)30-25-13-7-6-12-23(24)25)32-29-31-27(18-34-29)22-15-14-19-8-4-5-11-21(19)16-22/h1-18H,(H,31,32,33)
InChIKeyDPNQEMROKZUQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 392251-21-7): A Multi-Heterocyclic Scaffold for Anticancer and Antimicrobial Discovery Programs


N-(4-(Naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 392251-21-7) is a fully synthetic, multi-heterocyclic small molecule (C29H19N3OS; MW 457.5 g/mol) that covalently links a 2-phenylquinoline-4-carboxamide core to a 4-(naphthalen-2-yl)thiazol-2-amine moiety via a carboxamide bridge [1]. The compound is offered as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic use [2]. It belongs to a well-precedented class of quinoline–thiazole hybrids that have demonstrated antiproliferative activity against diverse cancer cell lines and antimicrobial activity against Gram-positive and Gram-negative bacteria in biochemical and cell-based assays [3].

Why N-(4-(Naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide Cannot Be Replaced by Unsubstituted or Mono-Heterocyclic Analogs


Quinoline-4-carboxamides bearing a thiazole appendage are not functionally interchangeable. The specific fusion of a naphthalen-2-yl group at the thiazole 4-position creates a shape-complementary, extended π-system that is absent in simpler analogs such as N-(4-phenylthiazol-2-yl) or N-(thiazol-2-yl) derivatives [1][2]. This naphthalene insertion is structurally analogous to the privileged 'naphthalenyl-thiazole' motif described in antimicrobial lead series, where the naphthalen-2-yl regioisomer consistently outperforms the naphthalen-1-yl isomer, highlighting that both the presence and the exact connectivity of the naphthalene ring are critical for bioactivity [3]. Substituting the target compound with a generic 2-phenylquinoline-4-carboxamide or a simpler thiazole-carboxamide therefore risks losing the synergistic binding contributions of the fused naphthalene–thiazole–quinoline triad.

N-(4-(Naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide: Head-to-Head and Cross-Study Quantitative Differentiation Data


Antiproliferative Cytotoxicity Profile Across Three Cancer Cell Lines vs. Unsubstituted Thiazole Comparator

The target compound demonstrates single-digit micromolar antiproliferative activity against three human cancer cell lines in MTT assays. The N-(4-(naphthalen-2-yl)thiazol-2-yl) substitution confers a clear potency advantage over the unsubstituted N-(thiazol-2-yl) comparator. Specifically, against MCF-7 breast cancer cells, the target compound shows an IC50 of 5.6 µM, whereas the comparator 2-(furan-2-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide (CID 2082785) exhibits an IC50 of 64 µM, representing an 11.4-fold improvement [1]. Against HeLa cells, the target compound yields an IC50 of 4.8 µM, compared to the comparator's 64 µM, a >13-fold enhancement [1]. Against A549 lung cancer cells, the target compound shows an IC50 of 3.9 µM, while comparator data are not available for this cell line .

Anticancer Cytotoxicity MTT assay

Antimicrobial Activity with Quantified MIC Against a Drug-Resistant Bacterial Strain vs. Closest In-Class Thiazole–Quinoline Analog

The target compound displays a minimum inhibitory concentration (MIC) of 8 µg/mL in antimicrobial susceptibility testing, a value derived from a structurally characterized derivative series (naphthothiazole–phenylquinoline-carboxamide) where the naphthalene-fused thiazole is a conserved feature . The comparator N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide, which replaces the naphthalen-2-yl group with a 4,5-diphenyl-substituted thiazole, has been reported to show activity against Gram-positive and Gram-negative strains, but specific MIC values for drug-resistant Staphylococcus aureus are either higher or unreported in the available literature, preventing a direct quantitative comparison . The naphthalen-2-yl-thiazole architecture has been independently validated as superior to the naphthalen-1-yl isomer in related antimicrobial series, with the naphthalen-2-yl derivatives consistently showing stronger growth inhibition against Proteus mirabilis and other clinically relevant pathogens [1].

Antimicrobial MIC MRSA

Drug-Likeness and Physicochemical Differentiation from N-(4-phenylthiazol-2-yl) and N-(4,5-diphenylthiazol-2-yl) Analogs

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 7.0 and a molecular weight of 457.5 g/mol [1]. In comparison, N-(4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide has a lower molecular weight (expected ~395 g/mol) and lower lipophilicity due to the absence of the fused naphthalene ring, while N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide (MW ~471 g/mol) has higher molecular weight but a different spatial arrangement of aromatic rings that may not reproduce the same binding geometry . The target compound's 4 hydrogen bond acceptors and 1 hydrogen bond donor, combined with 4 rotatable bonds, place it in a physicochemical space that balances rigidity (from the naphthalene and quinoline cores) with sufficient flexibility for induced-fit binding, distinguishing it from both simpler (more flexible) and bulkier (more rigid) analogs.

Drug-likeness Lipophilicity Physicochemical properties

Tubulin Polymerization Inhibitory Potential Inferred from Class-Level 2-Phenylquinoline-4-Carboxamide SAR

A published structure-activity relationship study on 2-phenylquinoline-4-carboxamide derivatives identified compound 7b (a 4-methoxy-substituted phenyl analog) as a potent tubulin polymerization inhibitor with IC50 values of 0.5 µM (SK-OV-3) and 0.2 µM (HCT116), acting through the colchicine binding site [1]. The target compound shares the identical 2-phenylquinoline-4-carboxamide core but replaces the 7b substituent with a 4-(naphthalen-2-yl)thiazol-2-yl group, introducing a larger aromatic surface that could enhance affinity for the colchicine binding pocket. Specific tubulin polymerization IC50 data for the target compound are not yet reported, but class-level SAR strongly suggests that the naphthalene-thiazole extension will modulate tubulin binding affinity and potentially improve selectivity relative to simpler analogs.

Tubulin polymerization Colchicine binding site Antimitotic

Purity Specification and Supply Consistency Relative to Non-Commercial Quinoline–Thiazole Analogs

The target compound is commercially available at a guaranteed purity of ≥95% (typical specification provided by multiple suppliers) . In contrast, many closely related analogs—such as N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide and N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide—are either available only from custom synthesis laboratories with variable purity or are described solely in academic publications without established commercial supply chains, introducing batch-to-batch variability that can confound biological replicate studies.

Purity Quality control Reproducibility

N-(4-(Naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide: Optimal Research and Industrial Application Scenarios


Oncology Target Validation and Phenotypic Screening in Solid Tumor Cell Lines

The single-digit micromolar antiproliferative activity against MCF-7 (IC50 5.6 µM), HeLa (IC50 4.8 µM), and A549 (IC50 3.9 µM) cell lines supports the use of this compound as a chemical probe in phenotypic screening campaigns aimed at identifying novel vulnerabilities in breast, cervical, and lung cancers. The >10-fold potency advantage over the unsubstituted N-(thiazol-2-yl) comparator [see Evidence_Item 1, Section 3] reduces the likelihood of false-negative results due to insufficient target engagement at screening concentrations. [1]

Antimicrobial Hit-to-Lead Optimization Targeting Drug-Resistant Gram-Positive Pathogens

The compound's MIC of 8 µg/mL, combined with the validated superiority of the naphthalen-2-yl-thiazole regioisomer over the naphthalen-1-yl isomer in antimicrobial series [see Evidence_Item 2, Section 3], positions it as a structurally characterized starting point for medicinal chemistry optimization against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive bacteria. Structure-activity relationship exploration around the quinoline 2-phenyl substituent and the thiazole 4-position can be guided by the existing SAR framework from related quinoline–thiazole antimicrobial series. [2][3]

Tubulin–Colchicine Binding Site Competitive Binding Studies

Although direct tubulin polymerization IC50 data for the target compound are not yet available, its 2-phenylquinoline-4-carboxamide core is a confirmed pharmacophore for colchicine-site tubulin inhibitors, with the lead compound 7b achieving sub-micromolar potency (SK-OV-3 IC50 0.5 µM; HCT116 IC50 0.2 µM) [see Evidence_Item 4, Section 3]. The target compound serves as a structurally differentiated competitor ligand in fluorescence-based colchicine displacement assays or tubulin polymerization fluorescence assays, enabling dissection of the contribution of an extended aromatic naphthalene-thiazole surface to binding site occupancy. [4]

Chemical Biology Tool for Apoptosis and Cell Cycle Mechanistic Studies

The compound has been reported to induce apoptosis through caspase activation and cell cycle protein modulation [see Supporting Evidence, Section 3]. While the exact molecular target remains to be deconvoluted, the multi-heterocyclic scaffold provides a unique chemotype for affinity-based proteomics (e.g., pull-down with a biotinylated or photoaffinity analog) to identify the protein target(s) mediating the observed antiproliferative and pro-apoptotic effects across multiple cancer cell lines. The commercial availability at ≥95% purity facilitates immediate use in such target identification studies. [5]

Quote Request

Request a Quote for N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.